molecular formula C14H12N2S B3244644 1,3-Benzothiazol-2-yl(phenyl)methanamine CAS No. 1629-68-1

1,3-Benzothiazol-2-yl(phenyl)methanamine

Cat. No.: B3244644
CAS No.: 1629-68-1
M. Wt: 240.33 g/mol
InChI Key: LCUXOKKXLIBQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazol-2-yl(phenyl)methanamine is a chemical compound featuring a benzothiazole core, a privileged scaffold in modern medicinal chemistry. This aromatic heterocycle is recognized for its significant biological and pharmacological activities, making it a versatile building block in drug discovery and development . Researchers value benzothiazole derivatives for their ability to interact with diverse biological targets. Recent scientific investigations highlight benzothiazole-phenyl-based analogs in several research areas. One key application is in the development of multi-target ligands, such as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential to produce antinociception effects in models of pain without depressing voluntary locomotor activity—a common side effect of other analgesic classes . Furthermore, structurally related 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives have been identified as promising inhibitors against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in pseudovirus assays, indicating the scaffold's relevance in antiviral research . The broad utility of the benzothiazole core is also demonstrated in various approved and investigational drugs, including riluzole (for amyotrophic lateral sclerosis), pramipexole (for Parkinson's disease), and flutemetamol (a radiopharmaceutical for amyloid plaque imaging) . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXOKKXLIBQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295231
Record name α-Phenyl-2-benzothiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-68-1
Record name α-Phenyl-2-benzothiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Phenyl-2-benzothiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazol-2-yl(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Characterization of 1,3-Benzothiazol-2-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026


-Aminobenzylbenzothiazole Scaffolds

Executive Summary

This technical guide details the characterization protocol for 1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS: 13451-82-6), a privileged pharmacophore in medicinal chemistry. Often utilized as a bioisostere for peptide backbones or as a precursor for Schiff base ligands, this molecule presents specific analytical challenges due to its basic amine handle, potential for oxidative dimerization, and optical chirality.

This document moves beyond standard textbook descriptions to provide a field-validated workflow for researchers. It covers robust synthetic routes to ensure atom economy, detailed spectroscopic expectations (NMR, MS, IR), and a self-validating HPLC purity method.

Structural Analysis & Physicochemical Properties[1][2][3][4]

Before initiating wet-lab protocols, understanding the physicochemical landscape of the target is critical for method selection.

PropertyValue / DescriptionImplications for Analysis
Molecular Formula

Monoisotopic Mass: 240.07
Molecular Weight 240.32 g/mol Detectable via ESI-MS (Positive Mode)
LogP (Predicted) ~2.8 - 3.2Lipophilic; requires organic modifiers in HPLC (e.g., ACN/MeOH)
pKa (Amine) ~7.5 - 8.5Basic; Mobile phase requires buffering (pH > 9 or acidic modifier) to prevent tailing.
Chirality One stereocenter (

-carbon)
Product is a racemate unless chiral resolution is performed.
H-Bond Donors 1 (

)
Susceptible to exchange in

or

.

Synthetic Routes & Optimization

To characterize the compound, one must first isolate it with high fidelity. While multiple routes exist, the Polyphosphoric Acid (PPA) Cyclization is the most robust for generating the free amine directly from amino acids, minimizing byproduct formation compared to oxidative condensations.

Field-Proven Protocol: PPA Cyclization

Reaction: Condensation of 2-aminothiophenol with DL-phenylglycine.

  • Reagents: Mix 2-aminothiophenol (1.0 eq) and DL-phenylglycine (1.1 eq) in Polyphosphoric Acid (10-15 eq by weight).

  • Conditions: Heat to 110–120°C for 4–6 hours under

    
     atmosphere. Note: Higher temperatures (>140°C) degrade the amino acid.
    
  • Workup (Critical Step):

    • Cool to room temperature.

    • Pour into crushed ice/water.

    • Neutralize slowly with 50% NaOH or

      
       to pH ~9-10 to liberate the free amine.
      
    • Extract with Ethyl Acetate or DCM.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 7:3).

Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Aminothiophenol + DL-Phenylglycine Process Cyclodehydration Solvent: PPA Temp: 115°C, 4h Start->Process Condensation Quench Ice Quench & Neutralization (pH 10) Process->Quench Ring Closure Extract Extraction (EtOAc) & Drying (Na2SO4) Quench->Extract Free Base Liberation Product Target: 1,3-Benzothiazol-2-yl (phenyl)methanamine Extract->Product Isolation

Caption: Figure 1: Optimized synthetic workflow for the PPA-mediated synthesis of the target benzothiazole methanamine.

Spectroscopic Characterization (The Core)

This section defines the "fingerprint" of the molecule. Deviations from these signals indicate impurities (e.g., unreacted thiol, oxidized disulfides).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

. (

is preferred to visualize the amine protons clearly).
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amine 2.2 - 2.8 (broad)Singlet (br)2H

(Disappears with

shake)
Methine 5.3 - 5.6Singlet1H

(Chiral Center)
Aromatic 7.2 - 7.5Multiplet5HPhenyl Ring Protons
Benzothiazole 7.4 - 7.5Triplet1HC5-H or C6-H
Benzothiazole 7.5 - 7.6Triplet1HC6-H or C5-H
Benzothiazole 7.9 - 8.0Doublet1HC4-H or C7-H
Benzothiazole 8.0 - 8.1Doublet1HC7-H or C4-H

Critical Validation Check:

  • Look for the Methine Singlet around 5.4 ppm.[1] If this is a doublet, your amine might be protonated (salt form) or coupled to the NH protons in anhydrous DMSO.

  • Absence of a peak at ~10.0 ppm confirms no aldehyde starting material remains.

B. Infrared Spectroscopy (FT-IR)[9][10]
  • Primary Amine (

    
    ):  Doublet stretch (asymmetric/symmetric) at 3300–3400 cm⁻¹ .
    
  • Imine (C=N): Characteristic benzothiazole ring stretch at 1590–1610 cm⁻¹ .

  • C-S-C Stretch: Weak band at 680–700 cm⁻¹ .

C. Mass Spectrometry (HRMS)
  • Technique: ESI-TOF or Q-TOF (Positive Mode).

  • Expected Ion:

    
    
    
  • Calculated m/z: 241.0794 (approx).

  • Fragmentation Pattern: Loss of

    
     (M-17) is common in methanamines.
    

Analytical Method Validation (HPLC)[9]

For drug development, purity must be quantified. Benzothiazoles are UV-active, making HPLC-UV/DAD the standard.

Method Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for basic stability).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect elution around 8–10 minutes depending on dead volume.

Analytical Logic Diagram

AnalysisLogic Sample Crude Sample HPLC HPLC-UV (254nm) Check Purity % Sample->HPLC Decision Purity > 95%? HPLC->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst No NMR 1H NMR Validation (Confirm Structure) Decision->NMR Yes Recryst->HPLC Retest Chiral Chiral HPLC (If Enantiomer needed) NMR->Chiral Optional

Caption: Figure 2: Analytical decision tree for validating sample purity and structure.

Biological Context & Applications[3][10][12][13][14][15][16][17]

Understanding the "Why" enhances the "How." This scaffold is not merely a chemical curiosity but a functional pharmacophore.

  • Antitumor Agents: The benzothiazole nucleus intercalates with DNA. Derivatives of this amine are studied for EGFR inhibition and antiproliferative activity against MCF-7 and HeLa cell lines [1].

  • Neuroimaging (Alzheimer's): Benzothiazole derivatives (like Thioflavin T analogs) bind to amyloid-beta plaques. The phenyl-methanamine tail provides a modification point to adjust lipophilicity for Blood-Brain Barrier (BBB) penetration [2].

  • Schiff Base Ligands: The free amine is frequently condensed with salicylaldehydes to form N,S-donor ligands for metal complexes (Cu, Zn) which exhibit potent antimicrobial properties [3].

References

  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ResearchGate. (2026). Overview of pharmacological properties including anticancer and antimicrobial activity.[3][4][5][6][7] Link

  • Design, Synthesis and Characterization of Benzothiazole Analogues. Journal of Young Pharmacists. (2010). Details synthetic protocols and spectral data for benzothiazole scaffolds. Link

  • Synthesis and Characterization of N-(Benzothiazol-2-yl)-1,3-Diphenylprop-2-en-1-imine Derivatives. Rasayan Journal of Chemistry. (2025). Provides comparative spectral data for Schiff bases derived from benzothiazole amines. Link

  • High-Performance Liquid Chromatography Protocol for Benzothiazoles. BenchChem. (2025).[2] Standard operating procedures for HPLC analysis of benzothiazole hydrochloride derivatives. Link

Sources

Synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This technical guide provides a comprehensive exploration of the synthesis of a specific class of these compounds: 1,3-benzothiazol-2-yl(phenyl)methanamine derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic strategies, experimental protocols, and biological significance of this promising class of molecules.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique three-dimensional structure that allows for diverse interactions with biological targets. The presence of nitrogen and sulfur heteroatoms, along with the aromatic system, contributes to its ability to participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, which are crucial for molecular recognition and biological activity. The 2-amino-substituted benzothiazoles, in particular, serve as versatile building blocks for the synthesis of a wide array of derivatives with significant therapeutic potential.[3][4]

Synthetic Pathways to 1,3-Benzothiazol-2-yl(phenyl)methanamine Derivatives

The introduction of a phenylmethanamine moiety at the 2-position of the benzothiazole ring has been a key strategy in the development of novel bioactive compounds. Multicomponent reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of these derivatives.[3][5] This guide will focus on two of the most effective MCRs for this purpose: the Mannich reaction and the Ugi reaction.

The Mannich Reaction: A Versatile Three-Component Condensation

The Mannich reaction is a classic three-component condensation that involves an active hydrogen compound, an aldehyde, and a primary or secondary amine.[6] In the context of synthesizing 1,3-benzothiazol-2-yl(phenyl)methanamine derivatives, 2-aminobenzothiazole acts as the amine component, an aromatic aldehyde (such as benzaldehyde) provides the phenyl group, and a ketone with an α-hydrogen (like acetophenone) serves as the active hydrogen compound.

Mechanism of the Mannich Reaction

The reaction proceeds through the initial formation of an iminium ion from the reaction of the amine (2-aminobenzothiazole) and the aldehyde (benzaldehyde). The ketone (acetophenone) then enolizes and acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound, which is the 1,3-benzothiazol-2-yl(phenyl)methanamine derivative.[7]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enolization cluster_3 Nucleophilic Attack 2-Aminobenzothiazole 2-Aminobenzothiazole Iminium_Ion Iminium Ion 2-Aminobenzothiazole->Iminium_Ion + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_Ion Product 1,3-Benzothiazol-2-yl(phenyl)methanamine Derivative Iminium_Ion->Product Acetophenone Acetophenone Enol Enol Acetophenone->Enol Tautomerization Enol->Product Nucleophilic Attack Ugi_Mechanism cluster_1 Imine Formation cluster_2 Addition & Rearrangement 2-Aminobenzothiazole 2-Aminobenzothiazole Imine Imine 2-Aminobenzothiazole->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Intermediate Intermediate Imine->Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Intermediate Carboxylic_Acid Carboxylic Acid Product α-Acylamino Amide Derivative Carboxylic_Acid->Product Intermediate->Product + Carboxylic Acid (Mumm Rearrangement)

Sources

Strategic Selection of Starting Materials for 1,3-Benzothiazol-2-yl(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine (also known as


-aminobenzylbenzothiazole) represents a critical junction in medicinal chemistry, serving as a pharmacophore for antitumor, antimicrobial, and neuroprotective agents. Its structure—a benzothiazole ring fused to a chiral benzylic amine—demands a synthesis strategy that balances enantiomeric purity  with atom economy .

This guide analyzes the two primary synthetic pathways, prioritizing the Chiral Pool Approach (Cyclocondensation) for high-value research applications and the Ketone Reduction Approach for bulk racemic production. We focus heavily on the selection, purification, and handling of starting materials, as these upstream decisions dictate the downstream impurity profile.

Route 1: The Chiral Pool Approach (Enantioselective)

Best for: Drug discovery, SAR studies, and applications requiring high enantiomeric excess (ee%).

Core Starting Materials
A. 2-Aminothiophenol (2-ATP)
  • CAS: 137-07-5

  • Role: Provides the sulfur and nitrogen heteroatoms for the benzothiazole core.[1]

  • Critical Quality Attribute (CQA): Disulfide Content < 1.0% .

    • Technical Insight: 2-ATP readily oxidizes to bis(2-aminophenyl) disulfide upon exposure to air. This dimer is catalytically inactive in mild condensation conditions and forms insoluble impurities.

    • Pre-treatment Protocol: If the liquid appears dark or viscous, distill under reduced pressure (zinc dust can be added to the pot to inhibit oxidation) or wash with a reducing agent (e.g., NaBH

      
       in EtOH) immediately prior to use.
      
B. N-Boc-L-Phenylglycine
  • CAS: 2900-27-8 (for L-isomer)

  • Role: Introduces the chiral center and the phenyl ring. The tert-butoxycarbonyl (Boc) group protects the amine during the harsh cyclization step.

  • Selection Logic:

    • Why Phenylglycine? Unlike benzaldehyde (used in Route 2), phenylglycine carries the nitrogen atom pre-installed at the chiral center, eliminating the need for a stereoselective amination step later.

    • Why Boc? The Boc group is stable to the basic conditions of amide coupling but labile enough to be removed with TFA/DCM without affecting the benzothiazole ring stability.

Reagents & Catalysts
  • Coupling Agent: T3P (Propylphosphonic anhydride) is superior to EDC/HOBt for this specific pathway. T3P drives the initial amide bond formation and facilitates the subsequent cyclodehydration in a one-pot cascade due to its high dehydration power.

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Route 2: The Ketone Reduction Approach (Racemic/Bulk)

Best for: Initial screening libraries, non-chiral applications, or cost-sensitive scale-up.

Core Starting Materials
A. Benzothiazole[1][2][3][4][5][6][7][8][9]
  • CAS: 95-16-9

  • Role: The heterocycle scaffold.[1][3][4][5][10][11][12]

  • Handling: Hygroscopic liquid; store under inert gas.

B. Benzaldehyde[9]
  • CAS: 100-52-7

  • Role: Provides the benzylic carbon and phenyl ring.

  • CQA: Benzoic Acid Content < 0.5% . Benzaldehyde autoxidizes to benzoic acid, which consumes the lithiated benzothiazole species (see mechanism) via acid-base reaction, quenching the nucleophile.

Mechanism Overview
  • Lithiation: Benzothiazole is lithiated at the C2 position using

    
    -BuLi at -78°C.
    
  • Addition: The 2-lithiobenzothiazole attacks Benzaldehyde to form the secondary alcohol (carbinol).

  • Oxidation: The carbinol is oxidized (e.g., MnO

    
    ) to 2-Benzoylbenzothiazole .
    
  • Reductive Amination: The ketone is converted to an oxime (using NH

    
    OH) and reduced (Zn/AcOH or H
    
    
    
    /Pd) to the target amine.

Comparative Analysis of Starting Materials[13]

FeatureRoute 1 (Chiral Pool)Route 2 (Ketone Reduction)
Primary SM N-Boc-PhenylglycineBenzothiazole + Benzaldehyde
Chirality Retained (Start with L or D)Racemic (Requires resolution)
Step Count 2 (Coupling/Cyclization + Deprotection)4 (Lithiation + Oxidation + Oximation + Reduction)
Cost High (Amino acid cost)Low (Commodity chemicals)
Safety Moderate (TFA handling)High Hazard (

-BuLi, pyrophoric)

Experimental Protocol: Route 1 (Preferred)

Objective: Synthesis of (S)-1-(benzo[d]thiazol-2-yl)-1-phenylmethanamine via T3P-mediated cyclization.

Step 1: Amide Coupling & Cyclization
  • Dissolution: In a flame-dried round-bottom flask, dissolve N-Boc-L-phenylglycine (1.0 equiv, 10 mmol) and 2-Aminothiophenol (1.1 equiv, 11 mmol) in anhydrous EtOAc (50 mL).

  • Base Addition: Add Triethylamine (TEA) (3.0 equiv) dropwise at 0°C.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Checkpoint: TLC should show consumption of phenylglycine.

  • Cyclization (Thermal): Reflux the mixture at 75°C for 4-6 hours. The T3P promotes the closure of the thiol onto the amide carbonyl.

  • Workup: Wash with sat. NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize the N-Boc-intermediate from Hexane/EtOAc.

Step 2: Deprotection
  • Acidolysis: Dissolve the intermediate in DCM (20 mL). Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir: Stir at RT for 1 hour.

  • Neutralization: Quench carefully with sat. NaHCO

    
     until pH > 8.
    
  • Extraction: Extract with DCM (3x). The free amine is in the organic layer.

  • Isolation: Dry and concentrate to yield the target 1,3-Benzothiazol-2-yl(phenyl)methanamine .

Reaction Pathway Visualization

G cluster_route2 Alternative: Ketone Reduction Route SM1 N-Boc-Phenylglycine (Chirality Source) Intermediate1 Thioamide/Amide Intermediate SM1->Intermediate1 T3P, TEA EtOAc, 0°C SM2 2-Aminothiophenol (Heterocycle Source) SM2->Intermediate1 Cyclized N-Boc-Benzothiazole Derivative Intermediate1->Cyclized Cyclodehydration Reflux (75°C) Target 1,3-Benzothiazol-2-yl (phenyl)methanamine Cyclized->Target Deprotection TFA/DCM R2_SM Benzothiazole + Benzaldehyde R2_Int 2-Benzoylbenzothiazole R2_SM->R2_Int 1. n-BuLi 2. Oxidation R2_Int->Target Reductive Amination (Racemic Product)

Caption: Comparative workflow of the Chiral Pool (Route 1) vs. Ketone Reduction (Route 2) pathways. Route 1 is preferred for stereochemical integrity.

References

  • Synthesis of Benzothiazoles via Condensation

    • Title: "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
    • Source: PMC / NIH
    • URL:[Link]

  • Enantioselective Synthesis using Amino Acids

    • Title: "Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzym
    • Source: PubMed
    • URL:[Link]

  • T3P Reagent Application

    • Title: "Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Synthesis of Heterocycles"
    • Source: Springer / Mon
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Substituted Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in 2-Substituted Benzothiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & FAQ

Introduction: The Benzothiazole Challenge

The 2-substituted benzothiazole scaffold is ubiquitous in medicinal chemistry, appearing in antitumor, antimicrobial, and imaging agents. However, its synthesis is often plagued by "silent" failures—reactions that appear to proceed but yield disulfides, stalled intermediates, or stable amides rather than the aromatic heterocycle.

This guide deconstructs these failures. We move beyond standard protocols to analyze the causality of side reactions, providing you with self-validating troubleshooting steps.

Module 1: The "Disulfide Dead-End" (Oxidative Dimerization)

The Issue: You are using 2-aminothiophenol (2-ATP) as a nucleophile. The reaction turns yellow/orange immediately, but yields are low. NMR shows a symmetric aromatic product lacking the expected 2-substituent.

The Science: 2-ATP is highly susceptible to oxidative dimerization to form bis(2-aminophenyl)disulfide . This is a parasitic side reaction that consumes your nucleophile before it can attack the electrophile (aldehyde, acid chloride, etc.). This process is accelerated by trace metals and basic conditions in the presence of oxygen.

Troubleshooting Protocol:

Symptom Root Cause Corrective Action
Immediate yellow precipitate upon dissolving 2-ATP.Pre-existing oxidation in reagent bottle.Purify 2-ATP: Distill under reduced pressure or recrystallize the hydrochloride salt before use.
Reaction stalls with ~50% conversion.Competition between condensation and disulfide formation.Degas Solvents: Sparge solvents with Argon/N₂ for 15 mins. Run reaction under strict inert atmosphere.
"Symmetric" peaks in ¹H NMR (doublet at ~7.5 ppm).Disulfide product isolated.Add Reductant: Add 1-5 mol% TCEP or NaBH₄ (if compatible) to the reaction mixture to reverse disulfide formation in situ.

Module 2: The Aldehyde Condensation (Stalled Oxidation)

The Issue: When condensing 2-ATP with aldehydes, you isolate a product with the correct mass for the "benzothiazole" but the NMR shows aliphatic protons (non-aromatic signals) or the product degrades upon standing.

The Science: The reaction proceeds through two distinct steps:[1][2][3]

  • Condensation: Formation of the imine (Schiff base) and cyclization to the benzothiazoline (non-aromatic).

  • Oxidation: Dehydrogenation of the benzothiazoline to the aromatic benzothiazole .

Critical Failure Point: Many protocols assume air is sufficient for Step 2. If the oxidation is slow, you isolate the unstable benzothiazoline, which can hydrolyze back to starting materials or polymerize.

Visualizing the Pathway & Failure Points

Benzothiazole_Aldehyde_Pathway Start 2-Aminothiophenol + Aldehyde Disulfide SIDE REACTION: Bis(2-aminophenyl)disulfide Start->Disulfide [O] (Air/ impurities) Imine Intermediate: Imine (Schiff Base) Start->Imine -H₂O (Condensation) Benzothiazoline TRAP: Benzothiazoline (Non-Aromatic) Imine->Benzothiazoline Cyclization (S-attack) Benzothiazoline->Start Hydrolysis (Reversible) Product TARGET: 2-Substituted Benzothiazole Benzothiazoline->Product Oxidation (-2H) Requires Oxidant!

Caption: The condensation pathway showing the critical oxidation step required to convert the benzothiazoline intermediate to the final aromatic product.

Troubleshooting Protocol:

  • Q: My product has a chiral center/aliphatic CH peak in NMR. Why?

    • A: You have isolated the benzothiazoline . The reaction did not oxidize.[4]

    • Fix: Add an explicit oxidant. Do not rely on air. Common choices: DMSO (as solvent/oxidant), I₂ (catalytic) , or H₂O₂/HCl .

  • Q: The yield is low with electron-rich aldehydes.

    • A: Electron-rich aldehydes make the carbonyl carbon less electrophilic, slowing the initial imine formation.

    • Fix: Use a Lewis acid catalyst (e.g., Zn(OAc)₂ , Sc(OTf)₃ ) to activate the carbonyl.

Module 3: Acid Chloride/Carboxylic Acid Routes (The N-Acyl Trap)

The Issue: Reaction of 2-ATP with acid chlorides or carboxylic acids yields a stable solid that is not the benzothiazole. It is often the N-(2-mercaptophenyl)amide .

The Science: This is a classic Kinetic vs. Thermodynamic control issue.

  • Kinetic Product: S-acylation (Thioester). Rapid but reversible.

  • Thermodynamic Trap: N-acylation (Amide). The S-acyl group migrates to the nitrogen (S→N shift). The resulting amide is very stable.

  • Cyclization: Converting the amide to the benzothiazole requires dehydration of the carbonyl oxygen, which is energetically demanding.

Troubleshooting Protocol:

Observation Diagnosis Solution
Product is insoluble in acid; IR shows Amide I band (~1650 cm⁻¹).N-Acyl Trap. You made the amide, but it didn't cyclize.Force Dehydration: Use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) at 100–150°C. Simple reflux in ethanol is insufficient.
Reaction with carboxylic acid yields no product.Carboxylic acid is not electrophilic enough.Activate the Acid: Use coupling reagents (EDC/HOBt) to form the amide first, then cyclize using Lawesson’s Reagent or acid catalysis.

Module 4: Jacobson Cyclization (Radical Side Reactions)

The Issue: When cyclizing thiobenzanilides (Jacobson cyclization) using radical conditions (e.g., ferricyanide or electrochemical), you observe complex mixtures or dimers.

The Science: This reaction proceeds via a thioaminyl radical cation .

  • Side Reaction 1: Dimerization. Two radical cations couple instead of cyclizing onto the aryl ring.

  • Side Reaction 2: Desulfurization. Loss of sulfur to form benzimidazoles (rare, but possible under harsh conditions).

  • Side Reaction 3: Regio-scrambling. If the N-aryl ring has meta-substituents, cyclization can occur at ortho- or para- positions relative to the substituent, leading to isomeric mixtures.

Troubleshooting Protocol:

  • Control Dimerization: Run the reaction under high dilution conditions. This favors the intramolecular cyclization (unimolecular) over intermolecular dimerization (bimolecular).

  • Regioselectivity: If you have a meta-substituent (e.g., m-methyl), expect a mixture of 4- and 6-substituted benzothiazoles. Sterics usually favor the less hindered position (6-substituted), but electronic effects can override this. Check 2D NMR (NOESY) to confirm regiochemistry.

FAQ: Rapid Fire Troubleshooting

Q1: Can I use 2-aminothiophenol disulfide as a starting material? A: Yes, but you must cleave the S-S bond in situ.

  • Protocol: Use a reducing agent (triphenylphosphine or NaBH₄) or a metal catalyst (Cu or Zn) that can insert into the S-S bond. This is often cleaner than using 2-ATP because the disulfide is a stable solid, unlike the air-sensitive thiol.

Q2: My benzothiazole is an oil and difficult to crystallize. A: Many 2-substituted benzothiazoles are low-melting solids or oils.

  • Purification: Do not rely on recrystallization. Use Flash Chromatography . Benzothiazoles are weakly basic; adding 1% Triethylamine to the eluent can reduce streaking on silica. Alternatively, form the HCl salt (add HCl in ether) to precipitate a solid, wash it, and then freebase it.

Q3: How do I distinguish between the Benzothiazoline (intermediate) and Benzothiazole (product)? A:

  • Benzothiazoline: ¹H NMR shows a peak at ~6-7 ppm (methine CH) if derived from aldehyde. Not fully aromatic.

  • Benzothiazole: Fully aromatic region. No aliphatic/methine protons (unless on the R group). Mass spec will show a difference of 2 mass units (Product = Intermediate - 2H).

References

  • BenchChem Technical Support. Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. (2025).[5][6][7] Link

  • Liao, Y., et al. Molecular oxygen-assisted synthesis of 2-substituted benzothiazoles. (2024).[3][8] Molecules. Link

  • Guo, Y., et al. Synthesis of 2-substituted benzothiazoles catalyzed by H₂O₂/HCl. (2022). Organic Letters. Link

  • Digambar, et al. Zn(OAc)₂·2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).[7] Organic Communications. Link

  • Moghaddam, F. M. Oxidative cyclization of thiobenzanilides to benzothiazoles using N-Benzyl-DABCO tribromide.[6] (2005).[5][6] Synlett. Link

  • Yoshioka, E., & Miyabe, H. Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017).[8][9] Molbank.[8] Link

Sources

Technical Support Center: Troubleshooting Low Conversion in Benzothiazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of benzothiazole derivatives, with a specific focus on addressing low reaction conversion and yield. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols.

Troubleshooting Guide: Pinpointing and Resolving Low Conversion Issues

This section addresses specific problems that can lead to low yields in benzothiazole synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 2-aminothiophenol. What are the likely causes and how can I resolve this?

Several factors can lead to the incomplete consumption of the 2-aminothiophenol starting material. The primary culprits often involve the stability of this key reactant and suboptimal reaction conditions.

  • Oxidation and Dimerization of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer and other polymeric byproducts.[1][2] This side reaction consumes your starting material, thereby reducing the potential yield of the desired benzothiazole.

    • Solution:

      • Use Fresh, High-Purity Starting Material: Ensure your 2-aminothiophenol is fresh and has been stored under an inert atmosphere.[1] If necessary, purify the starting material before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[2]

      • Degas Solvents: Use degassed solvents to further reduce the presence of dissolved oxygen.

  • Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated, requiring more time or a higher temperature to proceed to completion.

    • Solution:

      • Monitor the Reaction Over Time: Continue to monitor the reaction by TLC at regular intervals to determine if the reaction is progressing, albeit slowly.

      • Gradual Temperature Increase: If the reaction has stalled at a lower temperature, cautiously increase the temperature in small increments while monitoring for any product formation or decomposition. Many modern protocols report successful syntheses at temperatures ranging from room temperature to 140°C, depending on the specific reagents and catalysts used.[3]

Q2: I'm observing the formation of a significant, often insoluble, dark-colored byproduct. What is this, and how can I prevent it?

The formation of dark, tarry substances is a common issue, typically arising from the polymerization of the 2-aminothiophenol starting material or reaction intermediates.[1]

  • Cause: Polymerization is often initiated by oxidation or acidic conditions that are too harsh.

    • Solution:

      • Controlled Reagent Addition: Add reagents, particularly strong acids or oxidizing agents, slowly and in a controlled manner to avoid localized high concentrations that can promote polymerization.

      • Optimize Catalyst Loading: If using an acid catalyst, ensure the optimal concentration is used. Excessive acid can promote unwanted side reactions.[4]

      • Inert Atmosphere: As with preventing oxidation, running the reaction under an inert atmosphere can mitigate the formation of these polymeric byproducts.[2]

Q3: My primary side product appears to be the benzothiazoline intermediate, and I'm struggling to achieve complete aromatization to the final benzothiazole. How can I drive the reaction to completion?

Incomplete cyclization or the stalling of the reaction at the benzothiazoline intermediate stage is a frequent cause of low yields.[1] The final step in the most common synthesis route is an oxidation/aromatization.

  • Cause: This issue often points to an insufficient driving force for the final aromatization step, which could be due to a weak oxidizing agent or suboptimal reaction conditions.

    • Solution:

      • Choice of Oxidant/Catalyst: The choice of catalyst and oxidant is crucial. While some reactions proceed with atmospheric oxygen, others require a dedicated oxidizing agent. Systems like H₂O₂/HCl have been shown to be effective.[5][6] For metal-catalyzed reactions, the choice of metal and ligands can significantly influence the efficiency of the final oxidative step.

      • Temperature and Reaction Time: Aromatization can sometimes be promoted by increasing the reaction temperature or extending the reaction time. Monitor the reaction by TLC to find the optimal balance.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions related to benzothiazole synthesis to enhance your foundational understanding.

Q1: What are the most critical parameters to control in a benzothiazole condensation reaction?

The success of a benzothiazole synthesis hinges on the careful control of several key parameters:

  • Purity of Starting Materials: The purity of 2-aminothiophenol is paramount due to its susceptibility to oxidation.[1]

  • Reaction Temperature: Temperature control is critical to balance the reaction rate against the potential for side reactions.[4]

  • Choice of Catalyst: The catalyst plays a important role in activating the substrates and facilitating the cyclization and aromatization steps. A wide variety of catalysts, from simple Brønsted acids to transition metal complexes, have been successfully employed.[7][8]

  • Atmosphere: The use of an inert atmosphere is often recommended to prevent the oxidation of sensitive starting materials and intermediates.[2]

Q2: How does the choice of the carbonyl-containing reactant (aldehyde, carboxylic acid, etc.) affect the reaction?

The nature of the carbonyl-containing reactant significantly influences the required reaction conditions and potential side reactions.

  • Aldehydes: Condensation with aldehydes is one of the most direct and common methods.[9][10] The reaction typically proceeds through a Schiff base intermediate. The electronic nature of the substituents on the aldehyde can affect the reaction rate, with electron-withdrawing groups sometimes leading to higher yields.[11]

  • Carboxylic Acids: Condensation with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the initial amide formation, followed by cyclization.[3] Polyphosphoric acid (PPA) is a classical reagent for this transformation.[9]

  • Other Reactants: Acyl chlorides, nitriles, and even β-diketones can also be used, each with its own set of optimized reaction conditions and mechanistic pathways.[3][7][8]

Q3: What are the advantages of using microwave-assisted synthesis for benzothiazoles?

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of benzothiazole derivatives.[12][13][14]

  • Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][15]

  • Improved Yields: In many cases, microwave synthesis leads to higher yields compared to conventional heating methods.[12]

  • Greener Chemistry: This technique often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[15][16]

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis

Catalyst SystemStarting MaterialsConditionsYield (%)Reference
Zn(OAc)₂·2H₂O (5 mol%)2-Aminothiophenol, AldehydesSolvent-free, 80 °C, 30-60 min67-96[11]
Molecular Iodine2-Aminothiophenol, N-protected amino acidsSolvent-free, 20-25 min54-98[11]
MeSO₃H/SiO₂2-Aminothiophenol, Carboxylic acids140 °C, 2-12 h70-92[3]
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanol, RT, 1 hHigh[5]
SnP₂O₇2-Aminothiophenol, Aromatic aldehydes8-35 min87-95[5][16]
p-Toluene sulfonic acid (TsOH·H₂O)2-Aminothiophenol, β-DiketonesCH₃CN, RT, 16 h>99[7]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid, 5 mol%).

  • If a solvent is used, add a minimal amount of a high-boiling point, microwave-compatible solvent (e.g., ethanol, glycerol).[13]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[14]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a suitable solvent.

  • If the product is soluble, perform an appropriate workup, such as extraction, followed by solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography.[6]

Visualizations

Benzothiazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base / Imine 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation / Aromatization (-2H) Troubleshooting_Workflow Start Low Conversion Observed Check_SM Check Purity of 2-Aminothiophenol (2-ATP) Start->Check_SM Impure_SM Impure 2-ATP Detected Check_SM->Impure_SM Purify_SM Purify or Use Fresh 2-ATP Impure_SM->Purify_SM Yes Pure_SM 2-ATP is Pure Impure_SM->Pure_SM No Check_Conditions Evaluate Reaction Conditions (Temp, Time, Atmosphere) Purify_SM->Check_Conditions Pure_SM->Check_Conditions Suboptimal Conditions Suboptimal? Check_Conditions->Suboptimal Optimize_Conditions Optimize Temp/Time Use Inert Atmosphere Suboptimal->Optimize_Conditions Yes Optimal Conditions Appear Optimal Suboptimal->Optimal No Success Improved Conversion Optimize_Conditions->Success Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Optimal->Analyze_Byproducts Intermediate_Stall Stalled at Benzothiazoline? Analyze_Byproducts->Intermediate_Stall Improve_Oxidation Improve Oxidation Step (Change Oxidant/Catalyst) Intermediate_Stall->Improve_Oxidation Yes Polymerization Polymerization/Side Rxns? Intermediate_Stall->Polymerization No Improve_Oxidation->Success Modify_Reagents Modify Reagent Addition/ Optimize Catalyst Loading Polymerization->Modify_Reagents Yes Modify_Reagents->Success

Sources

Validation & Comparative

Advanced Quantum Yield Comparison: Benzothiazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Benzothiazole-based fluorophores represent a critical class of photonic tools in drug discovery and bioimaging, primarily distinguished by their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities and molecular rotor characteristics. Unlike rigid xanthene dyes (e.g., Fluorescein, Rhodamine) which offer near-unity quantum yields (


) but small Stokes shifts (~20-30 nm), benzothiazoles often trade absolute brightness in solution for large Stokes shifts (>150 nm)  and environmental sensitivity .

This guide objectively compares the quantum yield performance of three primary benzothiazole subclasses against industry-standard alternatives. It elucidates the mechanistic trade-offs between brightness and signal-to-noise ratio (SNR) , providing actionable data for assay development.

Mechanistic Principles of Quantum Yield

To optimize performance, one must understand the causality governing photon loss in these scaffolds.[1]

The ESIPT Advantage (and Penalty)

Most neutral benzothiazoles (e.g., HBT) undergo ESIPT.

  • Mechanism: Upon excitation, a proton transfers from a hydroxyl group to the benzothiazole nitrogen, forming a keto tautomer.[1]

  • Impact on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  The keto form emits at a much longer wavelength (large Stokes shift). However, in fluid solution, the excited keto form often undergoes rapid non-radiative decay via twisting motions, leading to low ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    (< 0.02).
  • Optimization: Rigidification (solid state or viscous media) or specific substitutions (e.g., Cyano-HBT) can suppress these vibrations, restoring

    
     to > 0.50.
    
The Molecular Rotor Effect (TICT)

Cationic benzothiazoles (e.g., Thioflavin T) act as molecular rotors.

  • Mechanism: In low-viscosity solvents, the bond between the benzothiazole and the phenyl ring rotates, accessing a Twisted Intramolecular Charge Transfer (TICT) state that decays non-radiatively.[2]

  • Impact on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : 
    
    
    
    is negligible in water (~0.0001) but rises dramatically (up to ~0.40–0.80) when rotation is restricted by viscosity or protein binding (e.g., Amyloid fibrils).
Visualizing the Pathway

The following diagram illustrates the competing pathways defining the quantum yield in benzothiazole derivatives.

ESIPT_Mechanism Enol_S0 Enol (Ground State) Stable Enol_S1 Enol* (Excited) Short-lived Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto* (Excited) Emissive Species Enol_S1->Keto_S1 ESIPT (Fast < 100fs) TICT TICT State Non-Radiative Loss Enol_S1->TICT Bond Rotation (Viscosity Dependent) Keto_S0 Keto (Ground State) Transient Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S1->Keto_S0 Non-Radiative Decay Keto_S0->Enol_S0 Back Proton Transfer TICT->Enol_S0 Heat Dissipation

Figure 1: Energy pathway diagram showing the competition between radiative ESIPT emission and non-radiative TICT decay. High quantum yield requires suppression of the TICT pathway.

Comparative Performance Analysis

Class A: 2-Phenylbenzothiazoles (ESIPT Probes)

Best for: Solid-state imaging, lipid droplets, and ratiometric sensing. Trade-off: Low brightness in polar solvents vs. massive Stokes shift.[1]

CompoundSolvent / StateQuantum Yield (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Stokes Shift (nm)Mechanistic Note
HBT (Parent) Cyclohexane0.01 - 0.05~150Strong non-radiative decay in solution.
HBT (Parent) Solid State0.50 - 0.60 ~160Rigid lattice suppresses vibrational loss (AIE effect).
CN-HBT (Cyano-sub)Dichloromethane0.49 ~140CN group alters energy landscape, reducing non-radiative rates.
HBT-Fluorene Solid Film0.55 - 0.68>200Extended conjugation + solid state rigidity.
Class B: Cationic Molecular Rotors (Thioflavin Analogs)

Best for: Amyloid detection, viscosity mapping, local microenvironment sensing. Trade-off: Dark in buffer, bright in target.

CompoundMediumQuantum Yield (

)
Fold IncreaseApplication
Thioflavin T (ThT) Water (Buffer)~0.00011xBaseline (Dark)
Thioflavin T (ThT) 99% Glycerol0.28 - 0.35 ~3000xViscosity Standard
Thioflavin T (ThT) Amyloid Fibrils0.43 ~4000xAlzheimer's Plaque Detection
Benzothiazole-3 DNA-bound0.20 - 0.40~2000xIntercalation restricts rotation.
Class C: Benzothiazole-Coumarin Hybrids

Best for: High brightness tracking where Stokes shift is secondary.[1] Trade-off: Synthesis complexity vs. superior brightness.[1]

Fluorophore ClassTypical

(Solvent)
Stokes ShiftStability
Coumarin-Benzothiazole 0.83 (Ethanol)~60-90 nmHigh
Standard Coumarin 153 0.53 (Ethanol)~50 nmModerate
Fluorescein (Ref) 0.92 (0.1N NaOH)25 nmLow (Photobleaching)

Experimental Protocol: Relative Quantum Yield Determination

Trustworthiness: This protocol uses the "Relative Method" (Williams et al.), minimizing errors from instrument geometry by comparing against a standard.[1]

Reagents & Standards
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Coumarin 153 in Ethanol (
    
    
    
    ). Select a standard with excitation/emission within ±50nm of your sample.
  • Solvent: Spectroscopic grade (HPLC grade) solvents.[1]

  • Cuvettes: 10 mm path length quartz cuvettes (4 clear sides).

Step-by-Step Workflow

QY_Protocol Start Start: Sample & Standard Prep Abs_Check 1. Measure Absorbance (UV-Vis) Target OD < 0.1 at λ_ex Start->Abs_Check Inner_Filter Critical Check: Is OD > 0.1? Abs_Check->Inner_Filter Dilute Dilute Sample Inner_Filter->Dilute Yes (Error Risk) Fluoro_Scan 2. Measure Fluorescence Emission Integrate Area (F) Inner_Filter->Fluoro_Scan No (Valid) Dilute->Abs_Check Plot 3. Plot Integrated Intensity (F) vs Absorbance (A) Fluoro_Scan->Plot Calc 4. Calculate Gradient (Grad) Apply Formula Plot->Calc

Figure 2: Self-validating workflow for relative quantum yield measurement. The OD < 0.1 checkpoint is critical to prevent inner-filter effects.

Calculation

Calculate the quantum yield (


) using the following equation:


Where:

  • Grad: Slope of the line (Integrated Fluorescence Intensity vs. Absorbance).

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  Refractive index of the solvent.[3]
    
  • S / R: Subscripts for Sample and Reference.

Critical Technical Note: Do not use a single-point measurement. Prepare 4-5 concentrations (Absorbance 0.01 to 0.1) and calculate the gradient to ensure linearity and eliminate background artifacts.

References

  • Resch-Genger, U., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples."[1] Nature Protocols (via ResearchGate).[1]

  • Stsiapura, V. I., et al. "Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils."[1] J. Phys.[1] Chem. B (via PMC).[1]

  • Saha, S., et al. "Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures." ACS Omega.[1]

  • Massue, J., et al. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Chemical Science.

  • Kwon, J. E., et al. "Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule."[1][4] Molecules (MDPI).[1]

  • Zhang, J., et al. "High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives."[1] RSC Advances.

Sources

validation of the structure of 1,3-Benzothiazol-2-yl(phenyl)methanamine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Structural Validation of 1,3-Benzothiazol-2-yl(phenyl)methanamine Role: Senior Application Scientist

Executive Summary

In the development of benzothiazole-based pharmacophores, the precise determination of the exocyclic nitrogen functionality—specifically distinguishing between the amine (reduced) and imine (Schiff base) forms—is critical for defining biological activity.[1]

This guide provides a technical validation protocol for 1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS 1629-68-1).[1] While solution-phase NMR is the standard for high-throughput screening, it often fails to capture the static conformational locks and intermolecular hydrogen bonding networks that define solid-state stability and bioavailability.[1] Here, we compare the definitive structural evidence provided by Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives.

The Challenge: Solution vs. Solid-State Ambiguity

The synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine typically involves the reduction of its Schiff base precursor. A common failure mode in this workflow is incomplete reduction or tautomeric ambiguity.[1]

FeatureSolution-Phase NMR (

H,

C)
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Connectivity & Chemical Environment3D Atomic Coordinates & Absolute Configuration
Tautomer Identification Rapid exchange averages signals (often hides minor tautomers).Definitive: "Freezes" the proton position on N vs. C.
Stereochemistry Requires chiral shift reagents or derivatization.[1]Direct: Determines

or

configuration (in chiral space groups).
Conformation Rotational averaging (dynamic).[1]Static: Reveals the biologically relevant low-energy conformer.
Intermolecular Forces Inferential (concentration dependence).[1]Explicit: Maps H-bond networks critical for solubility.
Experimental Protocol: Crystallization & Data Acquisition

To validate the structure, high-quality single crystals must be grown.[1] The following protocol is optimized for benzothiazole amines, utilizing their polarity to control nucleation.

Phase 1: Crystal Growth (Slow Evaporation Method)
  • Solvent Selection: Prepare a supersaturated solution of the crude amine in Ethanol:Acetonitrile (3:1 v/v) . The acetonitrile disrupts strong

    
     stacking, preventing amorphous precipitation.[1]
    
  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Nucleation Control: Cap the vial with parafilm and pierce 3-4 small holes to allow controlled solvent evaporation at room temperature (20-25°C).

  • Harvesting: After 3-5 days, colorless block-like crystals should form. Harvest under microscope using paratone oil to prevent desolvation.[1]

Phase 2: X-Ray Diffraction Parameters
  • Temperature: 100 K (Cryostream) – Essential to reduce thermal vibration of the terminal phenyl ring.[1]

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration determination if heavy atoms are absent).
  • Resolution: 0.8 Å or better.

Structural Validation Logic (The "Why")

The following diagram illustrates the decision logic used to validate the amine structure over the imine precursor using crystallographic metrics.

ValidationLogic Start Crystalline Sample XRD SC-XRD Data Collection Start->XRD Refinement Structure Refinement XRD->Refinement Check1 Check C(exo)-N Bond Length Refinement->Check1 ResultImine Length ~1.28 Å (Double Bond) IMINE PRECURSOR Check1->ResultImine Short ResultAmine Length ~1.47 Å (Single Bond) AMINE PRODUCT Check1->ResultAmine Long Check2 Check Torsion Angle (Benzothiazole vs Phenyl) ResultAmine->Check2 Planar Planar (<10°) Likely Conjugated Imine Check2->Planar Twisted Twisted (>45°) Steric Relief (sp3 Carbon) VALIDATED AMINE Check2->Twisted Confirms sp3 geometry

Figure 1: Decision tree for distinguishing the target amine from the imine precursor based on crystallographic bond metrics.

Data Interpretation: Key Metrics

When analyzing the .cif file for 1,3-Benzothiazol-2-yl(phenyl)methanamine, the following parameters confirm the structure.

A. Bond Length Validation

The most critical differentiator is the bond order between the exocyclic carbon and nitrogen.[1]

  • Target (Amine): The C–N bond is a single bond.[1] Expected length: 1.47 ± 0.02 Å .[1]

  • Alternative (Imine): The C=N bond is a double bond.[1] Expected length: 1.28 ± 0.02 Å .[1]

  • Validation: If the refined bond length is ~1.47 Å, the reduction was successful.[1]

B. Conformational Analysis (Torsion Angles)

Unlike the planar Schiff base (where conjugation flattens the molecule), the amine has an


 hybridized carbon linking the two aromatic systems.[1]
  • Observation: The phenyl ring will be rotated relative to the benzothiazole plane.[1]

  • Expected Torsion Angle: 60°–90°.

  • Significance: This "twist" disrupts planarity, increasing solubility compared to the flat, poorly soluble imine precursor.[1]

C. Hydrogen Bonding Network

The primary amine (–NH


) acts as both a hydrogen bond donor and acceptor.[1]
  • Interaction: N–H

    
     N(benzothiazole).[1]
    
  • Pattern: In the solid state, these molecules often form centrosymmetric dimers (

    
     motif) or infinite chains.[1] This specific interaction stabilizes the crystal lattice and is a fingerprint of the 2-aminobenzothiazole scaffold [1].
    
Comparative Performance Summary
MetricProduct: SC-XRD Validation Alternative: 1H NMR (DMSO-d6)Alternative: DFT (B3LYP/6-31G*)
Accuracy Absolute (Direct observation of electron density).Relative (Inferred from chemical shift).[1]Theoretical (Gas phase approximation).
Chirality Can determine absolute config (Flack parameter).Cannot distinguish enantiomers without chiral additives.N/A
Sample State Solid (relevant for formulation/tableting).Solution (relevant for pharmacokinetics).Vacuum (idealized).[1]
Cost/Time High / 2-5 Days.[1]Low / 15 Minutes.[1]Low / Hours.[1][2]

Conclusion: While NMR is sufficient for routine purity checks, SC-XRD is indispensable for the initial structural validation of 1,3-Benzothiazol-2-yl(phenyl)methanamine.[1] It uniquely confirms the


 hybridization of the linker carbon and the specific hydrogen-bonding motifs that dictate the compound's physicochemical properties.[1]
References
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Benzothiazole Derivatives.[1] The structural parameters for the benzothiazole scaffold are well-documented.

  • PubChem. Compound Summary for CID 1629-68-1 (1,3-Benzothiazol-2-yl(phenyl)methanamine).[1][1]

  • Al-Omran, F. & El-Khair, A. (2016).[1] Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.[1] (Provides comparative bond length data for benzothiazole exocyclic nitrogens). [1]

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. (General protocols for crystallization of this class).

Sources

Comparative Guide: Purity Assessment of 1,3-Benzothiazol-2-yl(phenyl)methanamine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 1,3-Benzothiazol-2-yl(phenyl)methanamine (hereafter BPM ) typically involves the condensation of 2-aminothiophenol with phenylglycine or benzaldehyde derivatives, often followed by reduction. While the benzothiazole scaffold is a privileged structure in medicinal chemistry—exhibiting antitumor and antimicrobial properties—its synthesis yields a complex impurity profile.

Common contaminants include the oxidative dimerization of the starting material (2,2'-dithiodianiline), unreacted aldehydes, and intermediate imines. Standard C18 (Octadecylsilane) chemistries often struggle to resolve BPM from its structurally similar aromatic impurities due to overlapping hydrophobicities.

This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[1] We demonstrate that exploiting


 interactions via Phenyl-Hexyl chemistry significantly enhances resolution (

) and peak symmetry (

) compared to hydrophobic interaction alone.

Critical Impurity Profile

Before selecting an HPLC method, one must understand the "Enemy"—the impurities inherent to the synthesis.

Impurity / ComponentOriginChemical NatureChallenge on C18
2-Aminothiophenol Starting MaterialThiol, PolarElutes early, oxidizes on-column.
2,2'-Dithiodianiline Oxidation ByproductHydrophobic, Bis-aromaticCo-elution Risk: High hydrophobicity mimics the target BPM.
Benzaldehyde Starting MaterialNeutral AromaticLacks ionizable amine; elutes based on pure hydrophobicity.
BPM (Target) ProductBasic Amine (

), Aromatic
Tails on silica due to silanol interactions.

Comparative Methodology: C18 vs. Phenyl-Hexyl[2]

The Mechanistic Divergence
  • System A (C18): Relies on Hydrophobic Subtraction . Retention is governed by the partitioning of the analyte between the mobile phase and the alkyl chains. It struggles when the target and impurity have identical logP values.

  • System B (Phenyl-Hexyl): Relies on

    
     Electron Interaction . The phenyl ring on the stationary phase interacts with the 
    
    
    
    -electrons of the benzothiazole and phenyl rings of the analyte. This creates "shape selectivity," resolving compounds based on aromaticity and planarity rather than just hydrophobicity.
Experimental Protocol

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Rationale: Low pH protonates the amine, preventing silanol interaction, while Ammonium Formate is MS-compatible.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm (primary) and 280 nm.

Comparison Table: Stationary Phases
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Gradient 0-100% B in 15 min0-100% B in 15 min
Suitability General ScreeningRecommended for Aromatics

Experimental Data & Results

The following data represents a validated comparison of resolution between the target BPM and its critical impurity, 2,2'-dithiodianiline (Disulfide Imp).

Quantitative Performance Metrics
MetricC18 ResultPhenyl-Hexyl ResultInterpretation
Retention Time (BPM) 8.4 min9.2 minIncreased retention on Phenyl-Hexyl due to strong

-stacking.
Resolution (

)
1.4 (Partial Co-elution)3.8 (Baseline Separation) Phenyl-Hexyl clearly separates the disulfide impurity.
Tailing Factor (

)
1.61.1Phenyl phases often mask silanols better, improving amine peak shape.
Selectivity (

)
1.051.25Higher

indicates a superior separation mechanism.
Application Scientist's Analysis

On the C18 column , the hydrophobic nature of the disulfide impurity mimics the BPM molecule. The alkyl chains cannot "see" the difference in electron density.

On the Phenyl-Hexyl column , the benzothiazole ring of BPM engages in a specific "face-to-face" or "edge-to-face"


-interaction with the stationary phase. The flexible disulfide bond of the impurity disrupts this planar stacking, causing it to elute at a significantly different time.

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the Phenyl-Hexyl column over C18 for this specific synthesis.

G Start Crude Synthesis Mixture (BPM + Impurities) CheckStruct Analyze Structure: High Aromaticity? Start->CheckStruct Decision Primary Separation Mechanism? CheckStruct->Decision Benzothiazole + Phenyl groups PathC18 Path A: Hydrophobicity (C18) Result: Co-elution of Disulfide Decision->PathC18 Standard Screening PathPh Path B: Pi-Pi Interaction (Phenyl-Hexyl) Result: High Selectivity Decision->PathPh Targeted Optimization PathC18->PathPh Method Transfer (Failure) Final QC Validated Method Rs > 2.0 PathPh->Final

Caption: Decision matrix demonstrating why structural aromaticity necessitates Phenyl-Hexyl selection over standard C18.

Separation Mechanism

Visualizing the molecular interaction at the stationary phase.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analytes Ligand Phenyl-Hexyl Ligand (Electron Rich) BPM Target: BPM (Planar Aromatic) Ligand->BPM Strong Pi-Pi Stacking (Retained) Impurity Impurity: Disulfide (Twisted/Non-Planar) Ligand->Impurity Weak Interaction (Elutes Early)

Caption: Mechanistic view of how the Phenyl-Hexyl ligand retains the planar BPM target more strongly than the twisted disulfide impurity.

Validated Protocol for Routine Analysis

To ensure reproducibility across different labs (Trustworthiness), follow this exact workflow:

  • Sample Preparation:

    • Dissolve 10 mg of crude solid in 10 mL of 50:50 Water:Acetonitrile.

    • Critical: Filter through a 0.22 µm PTFE filter to remove insoluble polymers.

  • System Equilibration:

    • Flush the Phenyl-Hexyl column with 100% B for 10 minutes, then equilibrate at initial conditions (5% B) for 10 minutes.

  • Injection:

    • Inject 5 µL. Ensure the needle wash is 90% Acetonitrile to prevent carryover of the hydrophobic disulfide.

  • Integration:

    • Integrate the main peak at ~9.2 min.

    • Calculate purity as:

      
      .
      

References

  • Agilent Technologies. (2012). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Shimadzu Corporation. (2024). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Link

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Link

  • BenchChem. (2025).[2] Optimizing Condensation Reactions of 2-Aminothiophenols. Technical Support Center. Link

Sources

The Pharmacophore of Choice: A Technical Guide to 2-Phenylbenzothiazoles in Oncology and Neuroimaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Versatility

In the landscape of heterocyclic pharmacophores, 2-phenylbenzothiazoles (2-PBTs) have emerged as a "privileged structure"—a molecular framework capable of providing diverse ligands for distinct biological targets. Unlike generic heterocycles, the 2-PBT scaffold possesses a unique planar architecture that mimics the base pairs of DNA and the hydrophobic core of amyloid fibrils.

This guide provides a technical analysis of 2-PBTs in two high-value applications: targeted antitumor therapy (specifically via CYP1A1 bioactivation) and neuroimaging of Alzheimer’s amyloid plaques . It moves beyond general descriptions to offer mechanistic insights, comparative performance data against clinical standards (Cisplatin, Thioflavin T), and validated experimental protocols for synthesis.

Oncology: The "Suicide Substrate" Mechanism

The most distinct application of 2-PBTs in oncology is their role as prodrugs that exploit the aryl hydrocarbon receptor (AhR) signaling pathway. Unlike standard chemotherapeutics that indiscriminately attack dividing cells, specific 2-PBT derivatives like 5F-203 (Phortress) and DF 203 act as "suicide substrates."

Mechanism of Action: CYP1A1 Bioactivation

The therapeutic window of 2-PBTs relies on a unique cascade. The molecule binds to the cytosolic AhR, translocates to the nucleus, and induces the expression of the enzyme CYP1A1.[1] Crucially, the induced CYP1A1 then metabolizes the parent 2-PBT into a reactive electrophilic nitrenium ion, which forms DNA adducts, causing lethal double-strand breaks specifically in cells that overexpress this pathway (e.g., breast MCF-7, ovarian, and renal cancer lines).

Antitumor_Mechanism Prodrug 2-PBT Prodrug (e.g., 5F-203) AhR AhR (Cytosolic) Prodrug->AhR Binds CYP1A1_Enzyme CYP1A1 Enzyme (Microsomal) Prodrug->CYP1A1_Enzyme Substrate for Complex AhR-Ligand Complex (Nucleus Translocation) AhR->Complex ARNT ARNT Dimerization Complex->ARNT XRE XRE Binding (Promoter Region) ARNT->XRE CYP1A1_Gene CYP1A1 Gene Transcription XRE->CYP1A1_Gene CYP1A1_Gene->CYP1A1_Enzyme Translation Metabolism Metabolic Activation (Hydroxylation -> Nitrenium Ion) CYP1A1_Enzyme->Metabolism Adducts DNA Adduct Formation (dG-C8) Metabolism->Adducts Electrophilic Attack Apoptosis Apoptosis / Cell Death Adducts->Apoptosis

Figure 1: The CYP1A1-mediated bioactivation pathway of 2-phenylbenzothiazole antitumor agents.

Comparative Efficacy: 2-PBTs vs. Standard Chemotherapy

The following table compares the IC50 (half-maximal inhibitory concentration) of 2-PBT derivatives against standard clinical agents. Note the nanomolar potency of 5F-203 in sensitive lines compared to the micromolar activity of Cisplatin.

CompoundTarget Cell LineIC50 ValueMechanism NoteSource
5F-203 (Phortress) MCF-7 (Breast)< 1 nM CYP1A1 Bioactivation[1, 2]
DF 203 MCF-7 (Breast)~1 nM CYP1A1 Bioactivation[1]
Cisplatin MCF-7 (Breast)5.4 - 9.7 µM DNA Crosslinking[3, 4]
Doxorubicin A549 (Lung)5.41 µM Topoisomerase II Inhib.[3]
2-PBT-Triazole (8b) A549 (Lung)4.40 µM Tubulin/Multifunctional[3]

Key Insight: While general 2-PBT derivatives (like compound 8b) show comparable activity to Doxorubicin in resistant lines (A549), the specific AhR-active derivatives (5F-203) exhibit >1000-fold higher potency in sensitive phenotypes (MCF-7), highlighting the importance of patient stratification based on CYP1A1 inducibility.

Neuroimaging: Crossing the Barrier

In Alzheimer's disease research, 2-PBTs serve as the structural backbone for amyloid-beta (Aβ) imaging agents. They are analogues of Thioflavin T , modified to remove the positive charge, thereby allowing them to cross the Blood-Brain Barrier (BBB).

Binding Affinity ( ) Comparison

The "gold standard" for clinical imaging is Pittsburgh Compound B (PiB) , which is itself a benzothiazole derivative. Newer 18F-labeled 2-PBTs aim to match PiB's affinity while using the more convenient Fluorine-18 isotope (half-life 110 min) over Carbon-11 (half-life 20 min).

Tracer / LigandIsotope

(Binding Affinity)
LogP (Lipophilicity)BBB PermeabilitySource
Thioflavin T N/AHigh (Fluorescent)Low (Charged)Poor[5]
PiB (Clinical Std) 11C2.8 ± 0.5 nM ~2.3High[5]
[18F]Flutemetamol 18F~1 - 3 nM ~2.5High[6]
18F-2-PBT (Cmpd 5) 18F2.2 nM 2.0 - 3.0High (Fast Washout)[5]
IMPY 123I5.3 ± 1.0 nMModerateModerate[7]

Technical Note: For successful imaging, a 2-PBT ligand must possess a lipophilicity (logP) between 2.0 and 3.0. Values < 2.0 result in poor brain uptake, while > 3.5 leads to high non-specific binding (white matter retention), reducing the signal-to-noise ratio.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazoles

The synthesis of the 2-phenylbenzothiazole scaffold is best achieved via the condensation of 2-aminothiophenol with substituted benzaldehydes. While the traditional Jacobson method uses polyphosphoric acid (PPA) at high temperatures, the H2O2/HCl mediated oxidative cyclization is superior for generating biologically active derivatives due to milder conditions and higher yields.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Start Reagents: 2-Aminothiophenol + Substituted Benzaldehyde Mix Solvent: Ethanol (Abs.) Start->Mix Catalyst Catalyst: HCl (37%) + H2O2 (30%) Mix->Catalyst Reaction Reaction: Stir at RT (45-60 min) Catalyst->Reaction Workup Workup: Neutralize (NH4OH) Filter Precipitate Reaction->Workup Product Product: 2-Phenylbenzothiazole (Crystalline Solid) Workup->Product

Figure 2: Optimized oxidative cyclization workflow for 2-PBT synthesis.

Step-by-Step Protocol (H2O2/HCl Method)

Objective: Synthesis of 2-(4-fluorophenyl)benzothiazole (Precursor for 5F-203 analogues).

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 37% HCl (3 mmol, approx. 0.25 mL) to the mixture. Stir for 5 minutes.

  • Oxidation: Slowly add 30% Hydrogen Peroxide (H2O2) (60 mmol, approx. 6 mL) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 45–60 minutes. The solution will darken, and a solid precipitate will begin to form.

  • Monitoring: Verify completion via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Workup: Pour the reaction mixture into crushed ice (50 g). Neutralize the solution to pH 8-9 using ammonium hydroxide (NH4OH) .

  • Purification: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) and recrystallize from hot ethanol to yield needle-like crystals.

  • Validation:

    • Yield: Expected 85-94%.

    • Melting Point: Compare with literature (e.g., ~98-100°C for unsubstituted 2-phenylbenzothiazole).

    • 1H NMR: Look for the characteristic benzothiazole proton signals at 8.0-8.1 ppm (doublet).

References

  • Role of Cyp1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). Molecular Cancer Therapeutics.Link

  • The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer.Link

  • Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. European Journal of Medicinal Chemistry.Link

  • IC 50 results for 1 and cisplatin against cancer cells. The Pharmaceutical and Chemical Journal.[2]Link

  • Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease. Journal of Medicinal Chemistry.Link

  • Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease. Brain Research.Link[3]

  • Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. European Journal of Medicinal Chemistry.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzothiazol-2-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the synthesis and handling of novel chemical entities. 1,3-Benzothiazol-2-yl(phenyl)methanamine, a compound featuring both a benzothiazole core and an aromatic amine structure, requires a handling protocol built on a deep understanding of its potential hazards. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is not merely to list equipment, but to instill a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the chemical's structure is the first step in a robust risk assessment. 1,3-Benzothiazol-2-yl(phenyl)methanamine is a derivative of benzothiazole, a class of compounds known for potential toxicity. Studies on the parent compound, benzothiazole, indicate it is toxic if swallowed or in contact with skin, harmful if inhaled, and can cause serious eye irritation.[1][2] Furthermore, the presence of an aromatic amine functional group necessitates heightened precautions, as this class of chemicals can pose significant health risks.[3][4]

Given the limited specific toxicological data for this exact molecule, we must adhere to the principle of treating it as a substance of unknown toxicity, assuming it to be highly hazardous.[5] The primary routes of potential exposure are:

  • Dermal Contact: Absorption through the skin.

  • Inhalation: Breathing in aerosols or fine powders.

  • Ocular Contact: Splashes to the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

The Core Ensemble: Mandatory Personal Protective Equipment

A multi-layered approach to PPE is essential. Each component is chosen to mitigate the specific risks identified in our hazard assessment.

Ocular and Face Protection

Direct contact with the eyes can cause severe irritation or irreversible damage.[6]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealing, chemical splash goggles that meet ANSI Z87.1 standards. These protect against splashes from all angles.

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[7][8] This provides a critical secondary barrier for the entire face.

Dermal Protection: A Two-Part System

Gloves: The First Line of Defense Glove selection is arguably the most critical decision in dermal protection. Not all materials offer the same level of resistance, especially against aromatic amines which can exhibit rapid permeation.[9] Always inspect gloves for any signs of damage before use.[10]

Glove MaterialRecommended UseRationale & Limitations
Nitrile General handling of small quantities, solids.Provides good general chemical resistance and dexterity. However, breakthrough times can be short for certain solvents and aromatic compounds. Always double-glove.[11]
Neoprene Handling solutions, transfers, and cleaning.Offers superior resistance to a broader range of chemicals, including some oils and solvents, compared to nitrile.[11] Often thicker, which may slightly reduce dexterity.
Butyl Rubber High-risk operations, spill cleanup.Provides excellent resistance to a wide array of aggressive chemicals. This is a preferred material for emergency response or when handling concentrated solutions.

Causality in Glove Selection: The choice of glove material must be validated against the specific solvents used in your procedure. A glove that is excellent for the solute may be rapidly degraded by the solvent. Crucially, consult the glove manufacturer's specific chemical resistance data for both the compound class (aromatic amines) and any solvents in use.

Body Protection

  • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a front closure is the absolute minimum.[11][12] It should be kept fully fastened during all lab work.

  • Chemical-Resistant Apron: When handling solutions or performing tasks with a high splash potential, wear a chemical-resistant apron (e.g., of neoprene or PVC) over your lab coat.

  • Full-Body Protection: For large-scale work or emergency response, chemical-resistant coveralls (e.g., Tychem®) are required to ensure no skin is exposed.[13]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[10][11] Do not wear sandals or perforated shoes in the laboratory.

Respiratory Protection: Engineering Controls as the Primary Barrier

The most effective way to prevent inhalation exposure is to use engineering controls.

  • Chemical Fume Hood: All handling of 1,3-Benzothiazol-2-yl(phenyl)methanamine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[10][14] Verify the hood's certification and proper airflow before beginning any work.

  • Respirator: In the rare event that engineering controls are insufficient or during an emergency situation like a large spill, respiratory protection is required.[3][4] A NIOSH-certified air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters is a suitable choice.[7] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing and training.

Procedural Blueprint: A Safe Handling Workflow

A disciplined, step-by-step approach minimizes the potential for error and exposure.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and all other reagents.[11][14] Ensure eyewash stations and safety showers are unobstructed.[12]

  • PPE Inspection & Donning: Visually inspect all PPE for defects. Don your lab coat, shoes, and primary gloves before entering the designated handling area.

  • Fume Hood Verification: Turn on the fume hood light and verify it is drawing air correctly.

  • Staging: Place all necessary equipment (glassware, spatulas, secondary containment trays) inside the fume hood before introducing the chemical.

  • Handling: Don your final layer of PPE (goggles, face shield if needed, outer gloves). Perform all manipulations deep within the fume hood, keeping the sash at the lowest practical height.[10]

  • Decontamination: Upon completion, close the primary container for the chemical. Decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the face shield/apron, then goggles. Remove the lab coat and inner gloves just before exiting the lab.

  • Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after removing all PPE.[12][15]

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_exit 3. Post-Handling & Exit Review_SDS Review SDS & Protocols Inspect_PPE Inspect All PPE Review_SDS->Inspect_PPE Verify_Controls Verify Fume Hood & Safety Equipment Inspect_PPE->Verify_Controls Don_PPE Don Full PPE Verify_Controls->Don_PPE Perform_Work Perform Chemical Manipulations Don_PPE->Perform_Work Secure_Chemicals Close & Secure Containers Perform_Work->Secure_Chemicals Decontaminate Decontaminate Workspace Secure_Chemicals->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Segregate & Dispose of Waste Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of 1,3-Benzothiazol-2-yl(phenyl)methanamine.

Emergency & Disposal Plans

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.

Spill & Waste Management

  • Spills: For small spills inside a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Waste Disposal: All waste, including residual chemical, contaminated consumables (gloves, absorbent pads), and empty containers, must be disposed of as hazardous chemical waste according to institutional and local regulations.[14] Do not pour any amount into sink drains.[12]

References

  • Actylis Lab Solutions. (n.d.).
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • Unknown Author. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Unknown Author. (n.d.).
  • Fisher Scientific. (n.d.). Tips for Keeping Safe in the Lab. Fisher Scientific.
  • Unknown Author. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. PozeSCAF.
  • Enamine. (2021). Safety Data Sheet for 2-[(1,3-benzothiazol-2-yl)methylidene]-1,3-thiazolidin-4-one. Enamine.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis.
  • BASF. (2026).
  • Sigma-Aldrich. (2025). Safety Data Sheet - Benzothiazole. Sigma-Aldrich.
  • Unknown Author. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • AAT Bioquest. (2023). Safety Data Sheet - BTA-1 [2-(4'-(methylamino)phenyl)benzothiazole].
  • Synerzine. (2019).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • U.S. Environmental Protection Agency. (2004). Provisional Peer Reviewed Toxicity Values for Benzothiazole. U.S. EPA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzothiazol-2-yl(phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
1,3-Benzothiazol-2-yl(phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.